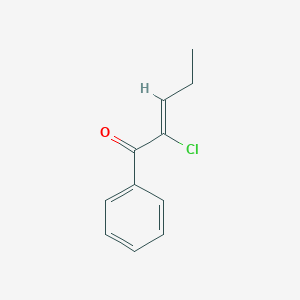

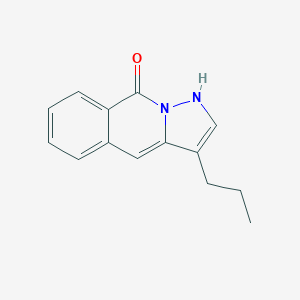

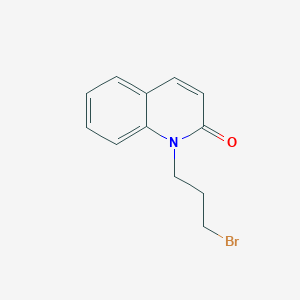

![molecular formula C25H54Cl2N4O3 B114138 2,6-diamino-N-[[(2S)-1-tridecanoylpiperidin-2-yl]methyl]hexanamide;hydrate;dihydrochloride CAS No. 141774-20-1](/img/structure/B114138.png)

2,6-diamino-N-[[(2S)-1-tridecanoylpiperidin-2-yl]methyl]hexanamide;hydrate;dihydrochloride

Vue d'ensemble

Description

Synthesis Analysis

As a pro-drug, it was specifically designed as an abuse-resistant product . After oral administration and absorption, enzyme hydrolysis following contact with red blood cells will break it into lysine, a naturally occurring essential amino acid, and active dexamfetamine, which is responsible for the substance’s pharmacological activity .Chemical Reactions Analysis

Upon oral administration and absorption, enzyme hydrolysis following contact with red blood cells breaks it into lysine, a naturally occurring essential amino acid, and active dexamfetamine .Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

- Katritzky et al. (1995) explored the synthesis and reactivity of related diaminohexanamides, demonstrating their potential in producing derivatives for further chemical analysis (Katritzky, Rachwał, Smith, & Steel, 1995).

Potential in Antitumor Activity

- Grivsky et al. (1980) described the synthesis of a related compound, highlighting its significant activity against specific cancer cells, which implies a potential role in cancer research (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

Impurity Analysis in Pharmaceuticals

- Gao et al. (2018) identified and characterized impurities in lisdexamfetamine dimesylate, a CNS stimulant drug, where a related compound was used as a reference for quality control (Gao, Meng, Zhao, Tao, Qiu, & Zhang, 2018).

Supramolecular Chemistry

- Portalone and Colapietro (2007) investigated the hydrogen-bonded supramolecular motifs in related compounds, contributing to understanding of molecular interactions important in medicinal chemistry (Portalone & Colapietro, 2007).

Interaction with Enzymes

- Sullivan et al. (1991) conducted a study indicating that a similar compound interacts with the regulatory domain of protein kinase C, suggesting potential applications in understanding enzyme mechanisms (Sullivan, Connor, Tiffany, Shearer, & Burch, 1991).

Synthesis of Derivatives for Biological Applications

- Bertino et al. (1979) synthesized derivatives of diaminohexanamides, which were tested for their antitumor effects, demonstrating the compound's relevance in developing anticancer agents (Bertino, Sawicki, Moroson, Cashmore, & Elslager, 1979).

Safety And Hazards

CNS stimulants have a high potential for abuse and dependence . The risk of abuse should be assessed prior to initiation and patients should be monitored for signs of abuse and dependence during therapy . The FDA has issued a drug safety communication to address concerns of misuse, abuse, addiction, and overdose of prescription stimulants .

Propriétés

IUPAC Name |

2,6-diamino-N-[[(2S)-1-tridecanoylpiperidin-2-yl]methyl]hexanamide;hydrate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50N4O2.2ClH.H2O/c1-2-3-4-5-6-7-8-9-10-11-18-24(30)29-20-15-13-16-22(29)21-28-25(31)23(27)17-12-14-19-26;;;/h22-23H,2-21,26-27H2,1H3,(H,28,31);2*1H;1H2/t22-,23?;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTFUFMLQSIAASY-HTJANFELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)N1CCCCC1CNC(=O)C(CCCCN)N.O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC(=O)N1CCCC[C@H]1CNC(=O)C(CCCCN)N.O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H54Cl2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-diamino-N-[[(2S)-1-tridecanoylpiperidin-2-yl]methyl]hexanamide;hydrate;dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B114065.png)

![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)

![[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate](/img/structure/B114123.png)

![Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B114125.png)

![4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene](/img/structure/B114129.png)